

Spectroscopic Fingerprinting of Direct Brown 210: A Technical Guide

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Compound of Interest

Compound Name: DIRECT BROWN 210

Cat. No.: B1175307

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the azo dye, **Direct Brown 210**. It details the experimental protocols for Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a foundational framework for the characterization of this and similar compounds. While a complete, publicly available spectral dataset for **Direct Brown 210** is not readily accessible, this guide presents standardized methodologies and expected spectral characteristics based on the known chemistry of azo dyes.

Chemical Structure and Properties

Direct Brown 210, also known by its Colour Index name C.I. 22311, is a complex polyazo dye. The precise structure can be sourced from chemical suppliers, with one common representation being a molecule with the chemical formula $C_{29}H_{19}N_5Na_2O_7S$ and a CAS Number of 2429-82-5.^[1] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are primarily responsible for their color.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a dye molecule and is instrumental in determining its color properties. The absorption of UV and visible light by **Direct Brown 210** is dictated by its extended system of conjugated double bonds inherent in its aromatic rings and azo linkages.

Expected Spectral Characteristics

Azo dyes typically exhibit characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum.^[2] The λ_{max} (wavelength of maximum absorbance) is dependent on the specific chromophores and auxochromes present in the molecule.^[3] For a brown dye like **Direct Brown 210**, a broad absorption band or multiple overlapping bands in the visible region (approximately 400-700 nm) would be anticipated, resulting from the complex mixture of electronic transitions.

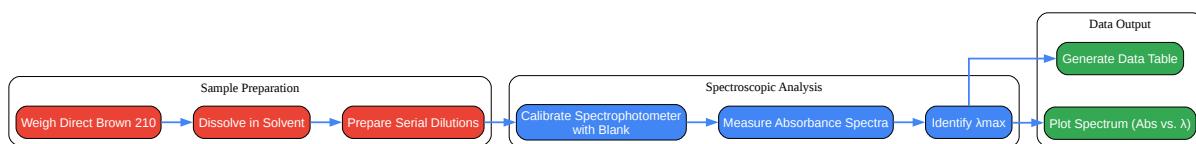
Data Presentation

Parameter	Value
Solvent	[Specify Solvent, e.g., Water, Ethanol]
Concentration	[Specify Concentration, e.g., 10 mg/L]
λ_{max} (nm)	[Record Wavelength(s) of Maximum Absorbance]
Molar Absorptivity (ϵ) at λ_{max} ($\text{L mol}^{-1} \text{cm}^{-1}$)	[Calculate and Record Molar Absorptivity]
Other Absorption Bands (nm)	[Record any other significant peaks]

Experimental Protocol: UV-Vis Spectroscopy of an Azo Dye

- Solution Preparation: Accurately weigh a small amount of **Direct Brown 210** and dissolve it in a suitable spectroscopic grade solvent (e.g., deionized water, ethanol, or methanol) to prepare a stock solution of known concentration.
- Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
- Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

- Sample Measurement: Rinse the cuvette with the dye solution before filling it. Record the absorbance spectrum of each dilution over a specified wavelength range (e.g., 200-800 nm).
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}). If quantitative analysis is required, construct a calibration curve of absorbance versus concentration to determine the molar absorptivity.[4][5]



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UV-Vis Spectroscopy Experimental Workflow

II. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For **Direct Brown 210**, FTIR can confirm the presence of its characteristic azo linkage, as well as other structural features such as aromatic rings, and sulfonate groups.

Expected Spectral Characteristics

The infrared spectrum of an azo dye will display a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds. Key characteristic peaks for azo dyes include:

- -N=N- (Azo stretch): Typically observed in the range of 1400-1500 cm^{-1} .[6] This peak can sometimes be weak and may overlap with aromatic C=C stretching vibrations.
- Aromatic C=C stretch: Multiple bands in the 1450-1600 cm^{-1} region.

- $-\text{SO}_3^-$ (Sulfonate stretch): Strong absorptions around $1030\text{-}1070\text{ cm}^{-1}$ and $1150\text{-}1250\text{ cm}^{-1}$.
- C-N stretch: In the region of $1200\text{-}1350\text{ cm}^{-1}$.
- O-H and N-H stretch (if present): Broad bands in the region of $3200\text{-}3600\text{ cm}^{-1}$.^[6]
- Aromatic C-H stretch: Above 3000 cm^{-1} .

Data Presentation

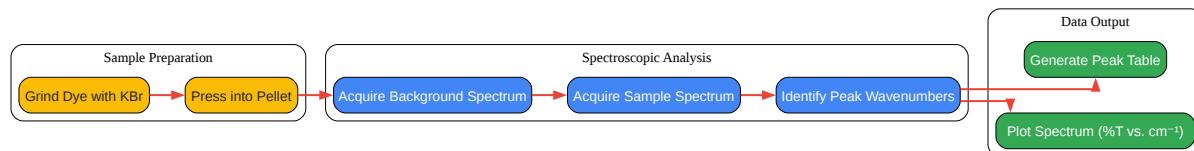
Wavenumber (cm^{-1})	Intensity (s, m, w, br)	Assignment (Functional Group)
[Record Peak 1]	[s, m, w, br]	[e.g., Aromatic C-H stretch]
[Record Peak 2]	[s, m, w, br]	[e.g., $-\text{N}=\text{N}-$ stretch]
[Record Peak 3]	[s, m, w, br]	[e.g., Aromatic C=C stretch]
[Record Peak 4]	[s, m, w, br]	[e.g., $-\text{SO}_3^-$ stretch]
[Record Peak 5]	[s, m, w, br]	[e.g., C-N stretch]

(s = strong, m = medium, w = weak, br = broad)

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Thoroughly grind 1-2 mg of dry **Direct Brown 210** powder with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.
- Background Spectrum: Record a background spectrum of the empty sample compartment.
- Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically over the range of $4000\text{-}400\text{ cm}^{-1}$.

- Data Processing: Perform a background correction and identify the wavenumbers of the major absorption bands.



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FTIR Spectroscopy Experimental Workflow (KBr Pellet)

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be essential for the complete structural elucidation of **Direct Brown 210**.

Expected Spectral Characteristics

- ¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple aromatic rings. Protons on the aromatic rings will appear in the downfield region, typically between 6.5 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern and the electronic environment of each proton.[7][8]
- ¹³C NMR: The carbon NMR spectrum will also show a number of signals in the aromatic region (typically 110-160 ppm). Carbons directly attached to the azo group and other heteroatoms will have distinct chemical shifts.[7]

Data Presentation

¹H NMR

Chemical Shift (δ , ppm)	Multiplicity (s, d, t, q, m)	Integration (No. of Protons)	Coupling Constant (J, Hz)	Assignment
[Record Shift 1]	[s, d, t, q, m]	[Record Value]	[Record Value]	[Assign to Proton(s)]
[Record Shift 2]	[s, d, t, q, m]	[Record Value]	[Record Value]	[Assign to Proton(s)]

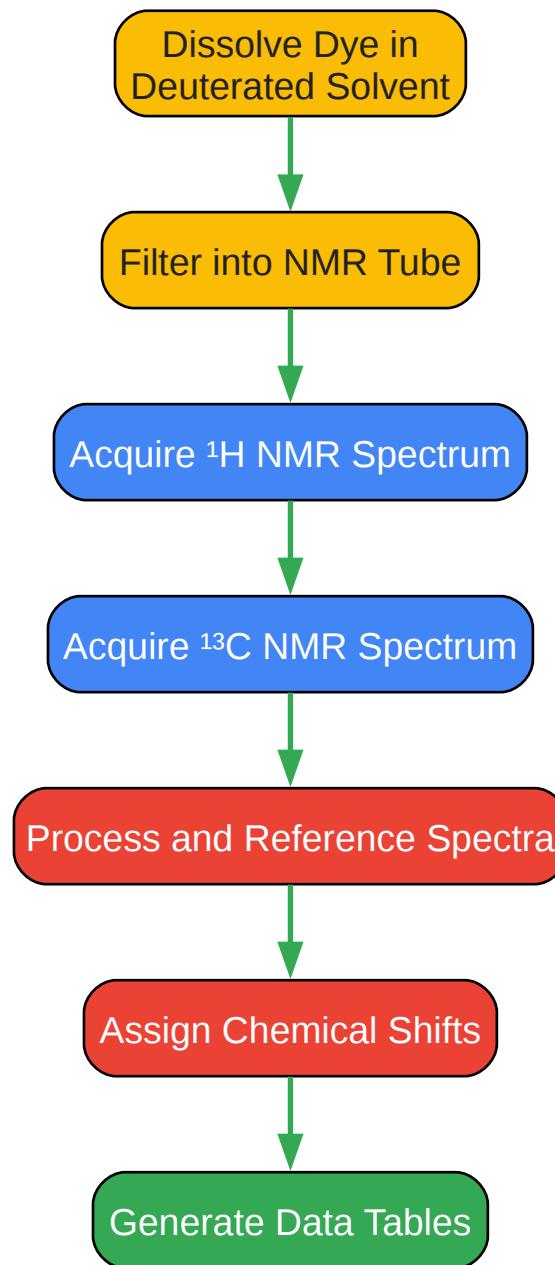
¹³C NMR

Chemical Shift (δ , ppm)	Assignment
[Record Shift 1]	[Assign to Carbon(s)]
[Record Shift 2]	[Assign to Carbon(s)]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve an appropriate amount of **Direct Brown 210** (typically 5-20 mg for ¹H NMR, 20-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to ensure solubility and to avoid interfering signals.
- Filtration: Filter the solution into a clean, dry NMR tube to remove any particulate matter.
- Instrumentation: Use a high-field NMR spectrometer.
- Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the broadband proton-decoupled ¹³C NMR spectrum. Additional experiments such as COSY, HSQC, and HMBC may be necessary for complete structural assignment.
- Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

- Spectral Analysis: Integrate the ^1H NMR signals and determine the multiplicities and coupling constants. Assign the chemical shifts in both the ^1H and ^{13}C spectra to the respective nuclei in the molecular structure.[9]



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NMR Spectroscopy Experimental Workflow

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